Lodenafil carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor developed in Brazil. [, ] It acts as a prodrug, meaning it is metabolized in the body to its active form, lodenafil. [] While primarily known for its potential in treating erectile dysfunction, lodenafil carbonate also shows promise in other areas of scientific research.
Lodenafil carbonate undergoes photodegradation, following first-order reaction kinetics. [] This process generates two major degradation products:
Electrochemical reduction of lodenafil carbonate in acidic media, specifically 0.1 mol L-1 sulfuric acid at a controlled potential of -1.2 V, has also been investigated. [] The reduction process is proton-dependent and occurs in four irreversible steps:
Lodenafil carbonate acts as a prodrug, converting to lodenafil in the body. [] Lodenafil, a PDE5 inhibitor, prevents the degradation of cyclic guanosine monophosphate (cGMP). [] This action leads to increased cGMP levels, promoting smooth muscle relaxation and vasodilation. [] This mechanism contributes to its potential in treating conditions like erectile dysfunction and pulmonary hypertension. [, ] Notably, lodenafil carbonate's antinociceptive effects involve neuron hyperpolarization via the nitric oxide (NO)/cGMP pathway. [] This suggests its potential in pain management, particularly in inflammatory and neuropathic pain. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: